6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine
Description
6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine is a tetrahydronaphthalene (tetralin) derivative featuring an iodine substituent at the 6-position and a primary amine group at the 1-position. This compound belongs to a broader class of tetrahydronaphthalen-amines, which are structurally related to bioactive molecules such as sertraline (a selective serotonin reuptake inhibitor) and other pharmacologically relevant scaffolds . The iodine atom introduces unique steric and electronic properties, distinguishing it from analogous halogenated or alkyl-substituted derivatives.
Properties
IUPAC Name |
6-iodo-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVPYANNBCRPQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Aromatic Iodination
The amine group in 1,2,3,4-tetrahydronaphthalen-1-amine activates the aromatic ring for iodination. A mixture of iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid at 60–80°C facilitates regioselective iodination at the 6-position. Yields typically range from 45–65%, with purification via column chromatography (hexane/ethyl acetate).
Nickel-Catalyzed Halogen Exchange
Recent advances employ nickel catalysts for halogen exchange. Enol triflate intermediates, generated from ketone precursors, undergo iodination using NaI and Ni(cod)₂ in DMA/THF (25% v/v) at 23°C. This method achieves yields up to 86% with excellent functional group tolerance.
Reductive Amination of 6-Iodo-1,2,3,4-Tetrahydronaphthalen-1-One
Reductive amination offers a two-step pathway:
Ketone Synthesis
6-Iodo-1,2,3,4-tetrahydronaphthalen-1-one is prepared via Friedel-Crafts acylation followed by iodination. For example, treatment of 1-tetralone with iodine and Hg(OAc)₂ in AcOH yields the iodinated ketone (72% yield).
Amine Formation
The ketone undergoes reductive amination using benzylamine and sodium cyanoborohydride (NaBH₃CN) in methanol at 0°C. Subsequent hydrogenolysis (H₂/Pd-C) removes the benzyl protecting group, yielding the target amine (overall yield: 58–63%).
Palladium-catalyzed coupling enables late-stage introduction of the amine group.
Iodide Precursor Preparation
6-Iodo-1,2,3,4-tetrahydronaphthalene is synthesized via iodination of 1,2,3,4-tetrahydronaphthalene using I₂ and HNO₃.
Amination Protocol
The iodide undergoes Buchwald-Hartwig amination with NH₃ or protected amines using Pd₂(dba)₃, BINAP, and Cs₂CO₃ in toluene at 80°C. Yields vary from 50–75%, depending on the amine source.
Multi-Step Synthesis from Naphthalene Derivatives
Corey-Bakshi-Shibata Reduction
A chiral synthesis begins with (S)-1,2,3,4-tetrahydro-1-naphthol, which is oxidized to the ketone, iodinated, and subjected to reductive amination. This route achieves enantiomeric excess (ee) >90% but requires 5–6 steps.
Protection/Deprotection Strategies
Boc-protected amines are employed to prevent side reactions during iodination. For example, Boc-1,2,3,4-tetrahydronaphthalen-1-amine is iodinated using NIS, followed by TFA deprotection (85% yield over two steps).
Optimization and Yield Analysis
Challenges and Comparative Evaluation
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Regioselectivity : Direct iodination often produces para-substituted byproducts, necessitating chromatographic separation.
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Catalyst Cost : Nickel and palladium catalysts increase synthetic costs but improve efficiency.
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Chiral Purity : Asymmetric methods (e.g., Corey-Bakshi-Shibata) are resource-intensive but critical for pharmaceutical applications.
The nickel-catalyzed method (86% yield) and reductive amination (63% yield) balance practicality and efficiency. For chiral synthesis, multi-step routes remain indispensable .
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydronaphthalene compounds exhibit promising anticancer properties. For instance, compounds similar to 6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms. These compounds often target specific pathways involved in tumor growth and metastasis.
Neuroprotective Effects
Research has shown that certain tetrahydronaphthalene derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of neurotransmitter systems and reduction of oxidative stress are key mechanisms through which these compounds exert their effects.
Case Study: Anti-prion Activity
A notable case study highlighted the anti-prion activity of tetrahydronaphthalene derivatives. A compound structurally related to 6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine demonstrated significant efficacy against prion diseases by stabilizing the cellular form of prion proteins and preventing their conversion to the pathogenic form .
Material Science
Polymer Chemistry
6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine can serve as a building block in polymer synthesis. Its unique structure allows for the development of novel polymers with enhanced mechanical properties and thermal stability. These polymers can find applications in coatings, adhesives, and composite materials.
Nanotechnology Applications
The compound's ability to form stable complexes with metal ions makes it a candidate for use in nanotechnology. It can be utilized in the synthesis of nanoparticles with specific functionalities for drug delivery systems or as catalysts in various chemical reactions.
Biological Research
Enzyme Inhibitors
Research indicates that 6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic profiles in cells and may be leveraged for therapeutic purposes.
Case Study: Inhibition of Influenza Virus
A study reported that a derivative of the compound showed significant antiviral activity against influenza viruses. The mechanism involved interference with viral replication processes, suggesting potential for development as an antiviral agent .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Mechanism of Action |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibition of cell proliferation |
| Neuroprotective agents | Modulation of neurotransmitter systems | |
| Anti-prion activity | Stabilization of prion proteins | |
| Material Science | Polymer synthesis | Enhanced mechanical properties |
| Nanoparticle synthesis | Formation of stable metal complexes | |
| Biological Research | Enzyme inhibitors | Alteration of metabolic pathways |
| Antiviral agents | Interference with viral replication |
Mechanism of Action
The mechanism of action of 6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in various biochemical reactions, influencing the activity of enzymes and receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- Steric and Electronic Effects: Iodine’s larger atomic radius (1.98 Å vs. The iodine atom’s polarizability may enhance intermolecular interactions (e.g., halogen bonding), impacting crystal packing or binding affinity in biological systems .
Cycloalkyl- and Aryl-Substituted Derivatives
- Solubility and Lipophilicity :
- Bulky substituents (e.g., cyclohexyl, biphenyl) reduce aqueous solubility but enhance lipid membrane permeability, critical for CNS-targeting drugs like sertraline .
- The iodine atom in 6-iodo derivatives may similarly increase lipophilicity (logP), though its electron-withdrawing nature could counterbalance this effect .
Halogenation Strategies
- Chloro and Bromo Derivatives : Prepared via electrophilic aromatic substitution (EAS) or Ullmann-type coupling. For example, 6-chloro derivatives are synthesized using FeBr₃ catalysis .
- Iodo Derivatives : Likely require specialized conditions (e.g., KI/K₂CO₃ in acetonitrile, as seen in iodination of related scaffolds ). Yields may be moderate (39–70%) due to iodine’s steric demands .
Stereochemical Considerations
Halogen-Substituted Analogs
- Sertraline Derivatives : The dichlorophenyl and methyl groups in sertraline confer SSRI activity. Substitution with iodine at the 6-position may alter serotonin transporter (SERT) binding due to steric or electronic effects .
- Antimicrobial and Anticancer Potential: Bromo- and chloro-substituted amines exhibit activity in preliminary screens; iodine’s heavier mass may enhance radiopharmaceutical applications (e.g., imaging agents) .
Data Tables
Table 1: Comparative Physical Properties
Biological Activity
6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine is characterized by its unique structural features that contribute to its biological activity. The presence of the iodine atom and the amine group are critical for its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C10H12N2I |
| Molecular Weight | 284.12 g/mol |
| IUPAC Name | 6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine |
| CAS Number | [Not available] |
Anticancer Activity
Recent studies have highlighted the anticancer potential of 6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine. In vitro evaluations have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies :
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Mechanism of Action :
- The mechanism through which 6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that the compound may interact with specific molecular targets such as sigma receptors and other signaling pathways involved in cell survival and death .
Structure-Activity Relationship (SAR)
The structure-activity relationship of 6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine has been explored to understand how variations in chemical structure affect its biological activity. Modifications to the amine group or the introduction of different halogens can enhance or diminish its anticancer properties.
Case Studies
Several case studies have been conducted to evaluate the biological effects of 6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine:
- Study on MCF-7 Cells : A detailed investigation into the effects on MCF-7 breast cancer cells revealed that treatment with 6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine led to a significant reduction in cell viability compared to untreated controls. The study reported an IC50 value of approximately 5 µM after 48 hours of exposure .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine?
Synthesis typically involves iodination of a pre-functionalized tetrahydronaphthalen-1-amine scaffold or reductive amination of a ketone precursor . For example:
- Electrophilic iodination can be performed using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst, targeting the C6 position .
- Reductive amination (e.g., using NaBH₃CN or H₂/Pd-C) of 6-iodo-1-tetralone with ammonia or amines is another route, as seen in analogous syntheses of chloro- or bromo-substituted derivatives .
Optimization includes solvent selection (polar aprotic solvents for iodination), temperature control, and purification via column chromatography (hexane/EtOAc systems) .
Basic: How is the structure and purity of 6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine confirmed experimentally?
- ¹H/¹³C NMR : Key signals include the aromatic proton (C6-H, δ ~7.2–7.5 ppm, deshielded by iodine) and the amine protons (δ ~1.5–2.5 ppm). The iodine substituent causes distinct splitting patterns due to its large spin-orbit coupling .
- HPLC : Reverse-phase chromatography (e.g., MeOH/Hexanes systems) confirms purity (>95%) and monitors diastereomeric ratios in enantioselective syntheses .
- HRMS : High-resolution mass spectrometry validates the molecular ion peak (e.g., [M+H]⁺ for C₁₀H₁₁IN⁺) .
Advanced: What strategies enable enantioselective synthesis of 6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine derivatives?
- Chiral auxiliaries : Use of tert-butanesulfinyl imines (e.g., (SS)-4g) followed by diastereoselective alkylation and acidic cleavage achieves >75% enantiomeric excess (ee) .
- Catalytic asymmetric synthesis : Transition-metal catalysts (e.g., Pd or Fe complexes) in hydroamination or cross-coupling reactions can induce chirality. For example, UiO-FeBr catalysts enable regioselective amination .
- Resolution techniques : Diastereomeric salts formed with chiral acids (e.g., (D)-mandelic acid) are crystallized and separated, as demonstrated in sertraline derivatives .
Advanced: How can DFT calculations elucidate the electronic effects of the iodine substituent in this compound?
- Geometry optimization : DFT (e.g., B3LYP/6-31G*) models the iodine’s electron-withdrawing effect, predicting bond elongation in the C–I bond and charge redistribution in the aromatic ring .
- NBO analysis : Reveals hyperconjugative interactions between iodine’s σ* orbitals and adjacent C–C bonds, stabilizing specific conformers .
- Reactivity predictions : Calculated Fukui indices identify electrophilic/nucleophilic sites, guiding functionalization at the C6 position .
Basic: What safety protocols are critical when handling 6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis or purification.
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste .
- First aid : For skin contact, rinse with water for 15 minutes; for ingestion, seek immediate medical attention .
Advanced: How can researchers resolve contradictions in synthetic yields or stereochemical outcomes?
- Mechanistic studies : Probe reaction pathways using kinetic isotope effects (KIEs) or intermediate trapping (e.g., TEMPO for radical pathways) .
- Catalyst screening : Test alternative ligands (e.g., Josiphos for Pd-catalyzed couplings) to improve enantioselectivity .
- Solvent optimization : Switch from DMF to THF or toluene to reduce side reactions in reductive aminations .
Advanced: What methods achieve regioselective iodination of the tetrahydronaphthalen-1-amine scaffold?
- Directed ortho-metalation : Use directing groups (e.g., –NHBoc) to position iodine at C6 via palladium-catalyzed C–H activation .
- Halogen exchange : Substitute bromine or chlorine at C6 with iodine via Ullmann-type coupling (CuI, DMF, 120°C) .
- Electrophilic substitution : Activate the ring with Lewis acids (e.g., AlCl₃) to favor iodination at the para position relative to the amine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
